molecular formula C16H20S2 B14440611 2,2'-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) CAS No. 77545-95-0

2,2'-(Cyclohexane-1,4-diyl)bis(4-methylthiophene)

Cat. No.: B14440611
CAS No.: 77545-95-0
M. Wt: 276.5 g/mol
InChI Key: KJNAPJKAINCZJF-UHFFFAOYSA-N
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Description

2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) is an organic compound that features a cyclohexane ring bonded to two 4-methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 4-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various functionalized thiophene derivatives.

Scientific Research Applications

2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The thiophene rings facilitate π-π stacking interactions, which enhance charge mobility. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Consists of two thiophene rings directly bonded to each other.

    4,4’-Dimethylbithiophene: Similar to 2,2’-bithiophene but with methyl groups at the 4-positions.

    2,2’-Bis(4-methylthiophene): Similar structure but without the cyclohexane ring.

Uniqueness

2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) is unique due to the presence of the cyclohexane ring, which imparts rigidity and affects the compound’s electronic properties. This structural feature can influence the compound’s behavior in various applications, making it distinct from other thiophene-based compounds.

Properties

CAS No.

77545-95-0

Molecular Formula

C16H20S2

Molecular Weight

276.5 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylthiophen-2-yl)cyclohexyl]thiophene

InChI

InChI=1S/C16H20S2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3

InChI Key

KJNAPJKAINCZJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2CCC(CC2)C3=CC(=CS3)C

Origin of Product

United States

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